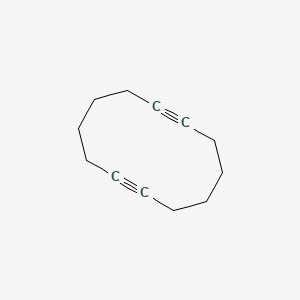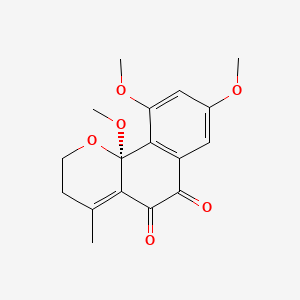
Cyclohexanone, 2-chloro-4-ethenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2-chloro-4-ethenyl- is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexanone, where the hydrogen atoms at positions 2 and 4 are substituted by a chlorine atom and an ethenyl group, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-chloro-4-ethenyl- can be achieved through several methods. One common approach involves the chlorination of cyclohexanone followed by the introduction of the ethenyl group. The chlorination can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position. The ethenyl group can be introduced through a reaction with an appropriate alkene under catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 2-chloro-4-ethenyl- may involve large-scale chlorination and alkylation processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. Catalysts and solvents are often used to enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions
Cyclohexanone, 2-chloro-4-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexanones with various functional groups.
科学的研究の応用
Cyclohexanone, 2-chloro-4-ethenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Cyclohexanone, 2-chloro-4-ethenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application.
類似化合物との比較
Similar Compounds
Cyclohexanone, 2-chloro-: Similar structure but lacks the ethenyl group.
Cyclohexanone, 4-ethenyl-: Similar structure but lacks the chlorine atom.
Cyclohexane, chloro-: Lacks the ketone and ethenyl groups.
Uniqueness
Cyclohexanone, 2-chloro-4-ethenyl- is unique due to the presence of both the chlorine and ethenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.
特性
分子式 |
C8H11ClO |
|---|---|
分子量 |
158.62 g/mol |
IUPAC名 |
2-chloro-4-ethenylcyclohexan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-2-6-3-4-8(10)7(9)5-6/h2,6-7H,1,3-5H2 |
InChIキー |
YNMMKNRAEKQZLD-UHFFFAOYSA-N |
正規SMILES |
C=CC1CCC(=O)C(C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)










